2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride
Description
Historical Context in Heterocyclic Chemistry
The discovery of tetrazoles dates to 1885 when J. A. Bladin first synthesized these nitrogen-rich heterocycles through cycloaddition reactions. Over the next century, tetrazoles evolved from laboratory curiosities to critical pharmacophores, driven by their unique electronic properties and metabolic stability. The 20th century saw systematic exploration of tetrazole derivatives, particularly after World War II, when their potential as explosives and pharmaceuticals became apparent.
2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride represents a modern iteration of this legacy, combining the tetrazole core with a branched aliphatic amine. Its development parallels advances in click chemistry and bioisosteric replacement strategies, which revolutionized drug design in the 1990s. The compound’s structural hybridity—merging a planar aromatic system with a three-dimensional amine sidechain—exemplifies contemporary approaches to balancing target affinity and pharmacokinetic properties.
Significance in Tetrazole-Based Research
Tetrazoles occupy a privileged position in medicinal chemistry due to their:
- Aromatic character : The 6 π-electron system enables π-π stacking interactions comparable to benzene derivatives.
- Acid-base properties : With acid dissociation constant (pKa) values near 4.5–5.0, tetrazoles mimic carboxylates at physiological pH while resisting enzymatic hydrolysis.
- Metabolic stability : Unlike carboxylic acids, tetrazole rings remain intact during phase I/II metabolism, enhancing drug half-lives.
For this compound, these attributes are amplified by the methyl branch, which introduces steric hindrance to modulate receptor binding kinetics. Recent studies highlight its utility as a scaffold for kinase inhibitors and G-protein-coupled receptor modulators, with the tetrazole acting as a hydrogen bond acceptor and the amine participating in salt bridge formation.
Bioisosterism Principles and Applications
Bioisosteric replacement of carboxylic acids with tetrazoles follows three key principles:
- Electronic mimicry : The deprotonated tetrazolate anion (-N–N–N–N–) replicates carboxylate charge distribution (Figure 1).
- Spatial congruence : Tetrazole rings (planar, ~2.8 Å diameter) match carboxylate dimensions in enzyme active sites.
- Lipophilicity modulation : Tetrazoles increase logP by 0.5–1.0 units compared to carboxylates, improving membrane permeability.
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
| Property | Carboxylic Acid | Tetrazole |
|---|---|---|
| pKa | 4.0–5.0 | 4.5–5.0 |
| LogP (octanol/water) | -0.5 to 0.5 | 0.0–1.0 |
| Metabolic Stability | Low | High |
| Hydrogen Bond Capacity | 2–3 | 2–3 |
For this compound, bioisosteric substitution confers three advantages: (1) resistance to esterase-mediated degradation, (2) enhanced blood-brain barrier penetration in CNS-targeted therapies, and (3) reduced renal clearance due to decreased polarity.
Theoretical Basis for Tetrazole Pharmacophore Design
The pharmacophoric features of this compound derive from quantum mechanical calculations and molecular docking studies:
- Electrostatic potential maps show strong negative charge localization on the tetrazole nitrogens (N2 and N4 positions), facilitating interactions with cationic residues like lysine or arginine.
- Conformational analysis reveals two stable rotamers of the propan-1-amine chain, with energy barriers <2 kcal/mol, enabling adaptive binding to flexible protein pockets.
- Molecular dynamics simulations predict salt bridge formation between the protonated amine and aspartate/glutamate residues, with binding energies comparable to native ligands (-8.5 to -10.2 kcal/mol).
The methyl group at the β-position introduces a strategic trade-off: while reducing rotational freedom (entropic penalty), it prevents off-target interactions through steric exclusion. This design principle has been validated in angiotensin II receptor blockers, where analogous substitutions improve selectivity over related receptors.
Figure 1: Pharmacophoric Features of this compound
- Aromatic domain : Tetrazole ring (π-π interactions)
- Hydrogen bond acceptors : N2, N4 positions
- Cationic center : Protonated amine (salt bridges)
- Hydrophobic pocket : Methyl branch (van der Waals contacts)
This multidimensional pharmacophore enables simultaneous engagement with multiple receptor subpockets, a hallmark of high-affinity ligands. Recent advances in cryo-EM and X-ray crystallography have further validated these models, showing sub-Å alignment between predicted and observed binding poses.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c1-3(2)4(6)5-7-9-10-8-5;/h3-4H,6H2,1-2H3,(H,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOFSHIFUEMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNN=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 2-methylpropan-1-amine with 2H-tetrazole under specific conditions. The reaction can be carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride has been investigated for its potential use in drug development. It may interact with specific biological pathways, making it a candidate for designing pharmaceuticals that target various diseases. Research indicates that the compound can modulate biological processes by binding to receptors or enzymes .
Organic Synthesis
This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its tetrazole moiety is particularly valuable due to its ability to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions .
Industrial Applications
In industrial chemistry, this compound is utilized in the production of materials with specific properties. Its versatility allows it to be incorporated into polymers and other materials that require enhanced performance characteristics .
Case Study 1: Drug Development
A study highlighted the potential of tetrazole derivatives, including this compound, in developing new antihypertensive agents. The research demonstrated that modifications to the tetrazole ring could enhance biological activity and selectivity towards target receptors .
Case Study 2: Synthetic Applications
Another research project focused on the use of this compound as an intermediate in synthesizing novel organic materials. The study reported successful incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical properties .
Mechanism of Action
The mechanism by which 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Tetrazole-Based Analogues
Structural Insights :
- N-Methylation : (S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride () exhibits enhanced lipophilicity due to the N-methyl group, which may improve blood-brain barrier penetration in CNS applications .
Heterocyclic Variants: Imidazole vs. Tetrazole
Table 2: Comparison with Imidazole-Containing Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Differences |
|---|---|---|---|---|---|
| 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine hydrochloride | 2650205-80-2 | C₇H₁₄ClN₃ | 175.66 | Imidazole | Reduced nitrogen content; imidazole’s basicity (pKa ~7) vs. tetrazole’s acidity (pKa ~4–5) affects solubility and ionization |
| 2-(1H-imidazol-1-yl)ethylamine hydrochloride | 1803599-96-3 | C₁₀H₁₄ClN₃S | 243.76 | Imidazole + thiophene | Extended aromatic system; higher molecular weight impacts pharmacokinetics |
Functional Implications :
- Acid-Base Behavior : Tetrazoles (weak acids) form stable anions at physiological pH, enhancing binding to cationic targets (e.g., ion channels), whereas imidazoles (weak bases) remain protonated, favoring interactions with anionic sites .
- Synthetic Accessibility : Tetrazole rings are often synthesized via [2+3] cycloaddition, while imidazoles require alternative routes (e.g., Debus-Radziszewski reaction), affecting scalability .
Pharmacological and Regulatory Considerations
- Fluoxetine Hydrochloride (): Though structurally distinct, fluoxetine’s regulatory benchmarks (98–102% purity) highlight the importance of rigorous quality control for amine-containing pharmaceuticals. This standard could inform manufacturing practices for the main compound .
- Stability: Tetrazole derivatives are prone to photodegradation; thus, storage conditions (e.g., room temperature, desiccated) are critical, as noted for 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride .
Biological Activity
2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride (CAS No. 33876-30-1) is a nitrogen-rich heterocyclic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: CHClN
Molar Mass: 177.64 g/mol
Appearance: White to off-white powder
Storage Conditions: Room temperature
| Property | Value |
|---|---|
| Molecular Weight | 177.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 33876-30-1 |
| PubChem CID | 4639256 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its potential as an inhibitor of the HSET (KIFC1) protein, which plays a crucial role in mitotic spindle formation in cancer cells. The compound exhibits micromolar to nanomolar inhibition potency, indicating its potential as an anticancer agent.
Key Mechanistic Insights:
- Inhibition of HSET : The compound has shown an IC value of approximately 27 nM against HSET, suggesting a strong binding affinity and competitive inhibition with ATP .
- Induction of Multipolar Phenotype : Treatment with this compound leads to the induction of multipolar spindles in centrosome-amplified cancer cells, resulting in aberrant cell division and potential cell death .
Anticancer Properties
Research indicates that this compound may be effective against various cancer cell lines due to its ability to disrupt normal mitotic processes.
Case Studies and Research Findings :
- A study demonstrated that compounds similar to this compound can induce multipolar spindle formation in cancer cells, leading to increased cell death rates .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may have applications in other areas:
- Neuropharmacology : Its tetrazole moiety may interact with neurotransmitter systems, warranting further investigation into its effects on neurological disorders.
Safety and Toxicity
The safety profile of this compound indicates potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) . Proper handling and safety measures are essential when working with this compound.
Q & A
What are the key considerations in designing a multi-step synthesis protocol for 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride?
(Basic)
Answer: Synthesis involves protecting group strategies, such as tert-butyl carbamate to shield the amine during tetrazole cyclization. Critical steps include:
- Cyclization of nitriles with sodium azide under controlled temperatures (0–5°C) to form the tetrazole ring.
- Acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt.
- Purification via recrystallization (ethanol/water) to achieve >95% purity. Optimize stoichiometry of trimethylsilyl chloride to stabilize intermediates and prevent side reactions .
Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
(Basic)
Answer: Use a combination of:
- ¹H/¹³C NMR to verify the propan-1-amine backbone (δ 1.2–1.5 ppm for methyl groups) and tetrazole protons (δ 8.5–9.5 ppm).
- IR spectroscopy to confirm N-H stretching (2500–3000 cm⁻¹) and hydrochloride salt formation.
- High-resolution mass spectrometry (HRMS) to validate the molecular ion [M+H]⁺ at m/z 188.1064 (C₅H₁₁N₅·HCl) .
How can researchers address low aqueous solubility challenges during biological testing?
(Intermediate)
Answer:
- Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Adjust pH to 4.5–5.0 in phosphate-buffered saline (PBS) to enhance solubility of the hydrochloride salt.
- Monitor aggregation via dynamic light scattering (DLS) to ensure homogeneous dispersion .
What in vitro assays are validated for assessing antimicrobial potential?
(Intermediate)
Answer:
- Broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative).
- Time-kill kinetics to confirm bacteriostatic vs. bactericidal effects.
- Include tetrazole-specific controls (e.g., 5-aminotetrazole) to isolate scaffold-specific activity .
How do stereochemical variations (R vs. S configurations) influence receptor binding affinity?
(Advanced)
Answer:
- Synthesize enantiomers via chiral HPLC or asymmetric catalysis.
- Compare binding kinetics using surface plasmon resonance (SPR) against targets like GABAₐ receptors.
- Molecular dynamics simulations predict stereospecific hydrogen bonding with active-site residues (e.g., Asp113 in serotonin transporters) .
What methodologies resolve contradictions between computational ADMET predictions and experimental pharmacokinetic data?
(Advanced)
Answer: Validate in silico models with:
- Microsomal stability assays (human liver microsomes) to measure metabolic half-life.
- Caco-2 permeability assays to assess intestinal absorption.
- Plasma protein binding studies (ultrafiltration) to adjust free fraction estimates. Refine QSAR models iteratively using experimental datasets .
Which crystallization conditions optimize stability for X-ray diffraction studies?
(Advanced)
Answer:
- Screen solvents (methanol/acetone) under controlled humidity (30–40% RH) to avoid hydrate formation.
- Use slow evaporation at 4°C to grow monoclinic crystals.
- Synchrotron radiation (λ = 0.8–1.0 Å) enhances resolution for light-atom structures .
How can oxidative degradation of the tetrazole ring be mitigated during storage?
(Intermediate)
Answer:
- Store lyophilized powder under argon at -20°C.
- Add antioxidants (0.1% BHT) to stock solutions.
- Monitor degradation via HPLC-UV (220 nm; C18 column), where degradation products elute earlier than the parent compound .
What structural analogs exhibit improved blood-brain barrier (BBB) penetration?
(Advanced)
Answer:
- Design analogs with reduced polarity (logP ~2.5) and molecular weight <400 Da.
- Introduce fluorine substituents (e.g., 2-fluorophenyl) to enhance lipophilicity without increasing basicity.
- Quantify brain uptake using in situ rodent perfusion models .
How should conflicting cytotoxicity data across cell lines be interpreted?
(Advanced)
Answer:
- Standardize assays (MTT/WST-1) across lineages (epithelial vs. hematopoietic).
- Control for cell density, passage number, and serum concentration.
- Use siRNA knockdown to identify off-target pathways (e.g., mitochondrial ROS regulators) .
Classification Legend:
- Basic: Foundational synthesis, characterization, and solubility.
- Intermediate: Biological testing and stability optimization.
- Advanced: Mechanistic studies, computational modeling, and structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
